molecular formula C12H17ClN4S2 B010247 Ethyl 4-azidophenyl-1,4-dithiobutyrimidate CAS No. 102568-44-5

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate

Cat. No. B010247
M. Wt: 316.9 g/mol
InChI Key: AJJLGMCBXZSSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate (EPDTB) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in biochemical research. EPDTB is a cross-linking reagent that is used to covalently link two or more proteins. This allows for the study of protein-protein interactions, protein structure, and protein function. In

Mechanism Of Action

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate works by forming a covalent bond between two or more proteins. This bond is formed between the sulfur atom of the dithiobutyrimidate group and the nitrogen atom of the azide group. The resulting cross-linked protein complex can then be studied to gain insight into protein structure, function, and interactions.

Biochemical And Physiological Effects

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate does not have any known biochemical or physiological effects on its own. However, it can be used to study the biochemical and physiological effects of proteins and protein complexes.

Advantages And Limitations For Lab Experiments

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has several advantages and limitations for lab experiments. One advantage is its ability to cross-link proteins in their native state. This allows for the study of protein-protein interactions and protein structure in their natural environment. Another advantage is its ability to cross-link membrane proteins, which are notoriously difficult to study. However, Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has several limitations, including its potential for non-specific cross-linking and its limited solubility in aqueous solutions.

Future Directions

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has many potential future directions in biochemical research. One future direction is the development of more specific and efficient cross-linking reagents. Another future direction is the use of Ethyl 4-azidophenyl-1,4-dithiobutyrimidate in the study of protein-protein interactions in living cells. Additionally, Ethyl 4-azidophenyl-1,4-dithiobutyrimidate could be used in the development of new drugs and therapies that target specific protein complexes.

Synthesis Methods

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is synthesized by the reaction of ethyl 4-aminophenyl-1,4-dithiobutyrimidate with sodium azide. The reaction is carried out in anhydrous DMF (dimethylformamide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure Ethyl 4-azidophenyl-1,4-dithiobutyrimidate.

Scientific Research Applications

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is widely used in biochemical research as a cross-linking reagent. It is used to study protein-protein interactions, protein structure, and protein function. Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is particularly useful in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Ethyl 4-azidophenyl-1,4-dithiobutyrimidate can also be used to study protein-ligand interactions and enzyme-substrate interactions.

properties

CAS RN

102568-44-5

Product Name

Ethyl 4-azidophenyl-1,4-dithiobutyrimidate

Molecular Formula

C12H17ClN4S2

Molecular Weight

316.9 g/mol

IUPAC Name

ethyl 4-(4-azidophenyl)sulfanylbutanimidothioate;hydrochloride

InChI

InChI=1S/C12H16N4S2.ClH/c1-2-17-12(13)4-3-9-18-11-7-5-10(6-8-11)15-16-14;/h5-8,13H,2-4,9H2,1H3;1H

InChI Key

AJJLGMCBXZSSSA-UHFFFAOYSA-N

SMILES

CCSC(=N)CCCSC1=CC=C(C=C1)N=[N+]=[N-].Cl

Canonical SMILES

CCSC(=N)CCCSC1=CC=C(C=C1)N=[N+]=[N-].Cl

synonyms

EADB
ethyl 4-azidophenyl-1,4-dithiobutyrimidate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.